Welcome to the BenchChem Online Store!
molecular formula C8H8N2O3 B8340449 3-Amino-4-(aminocarbonyl)benzoic acid

3-Amino-4-(aminocarbonyl)benzoic acid

Cat. No. B8340449
M. Wt: 180.16 g/mol
InChI Key: PDLRIPUAUDRZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08012956B2

Procedure details

4-(aminocarbonyl)-3-nitrobenzoic acid (2.00 g, 9.52 mmol) was suspended in water (50 ml) and sodium bicarbonate (0.80 g, 9.52 mmol) was added. The resulting solution was hydrogenated in the presence of 10% palladium on carbon (300 mg) at 30 psi for 16 hours. The mixture was then filtered through Celite. The filtrate was acidified by addition of concentrated hydrochloric acid and the resulting solid was collected by filtration and dried in vacuo to afford 3-amino-4-(aminocarbonyl)benzoic acid (1.70 g, 99% yield). MS (EI) for C8H8N2O3: 179 (M−H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
300 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[N+:13]([O-])=O)=[O:3].C(=O)(O)[O-].[Na+]>O.[Pd]>[NH2:13][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[C:2]([NH2:1])=[O:3])[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC(=O)C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
ADDITION
Type
ADDITION
Details
The filtrate was acidified by addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.